(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)
Overview
Description
(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) is a useful research compound. Its molecular formula is C17H32 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Without specific studies, it’s difficult to identify the exact targets of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane). Similar compounds, such as other cyclohexane derivatives, often interact with various enzymes or receptors in the body, influencing their activity .
Mode of Action
The mode of action of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane) would depend on its specific targets. Cyclohexane derivatives can exhibit cis-trans isomerism, which can affect their interaction with targets .
Biochemical Pathways
The specific biochemical pathways affected by (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane) would depend on its targets and mode of action. Cyclohexane derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane) would depend on factors such as its chemical structure, formulation, and route of administration. Cyclohexane derivatives, being relatively nonpolar, might have specific absorption and distribution characteristics .
Result of Action
The molecular and cellular effects of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane) would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane). For instance, the cis-trans isomerism of cyclohexane derivatives can be influenced by temperature .
Properties
IUPAC Name |
1-ethyl-4-(4-propylcyclohexyl)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h14-17H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMYSCDCHFFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223443, DTXSID901231803 | |
Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338929-18-2, 96624-41-8 | |
Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-ethyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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